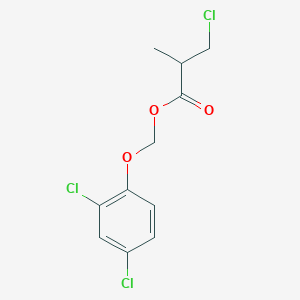
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group and a chloromethylpropanoate group, which contribute to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate typically involves the reaction of 2,4-dichlorophenol with 3-chloro-2-methylpropanoic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ester linkage between the phenol and the acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: The compound is studied for its effects on plant physiology and its potential use as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The herbicidal activity of (2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is primarily due to its ability to mimic the action of natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth and development, leading to the death of the targeted weeds. The molecular targets and pathways involved include the inhibition of cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
Methyl 2,4-dichlorophenoxyacetate: A methyl ester derivative of 2,4-D.
Ethyl 2,4-dichlorophenoxyacetate: An ethyl ester derivative of 2,4-D.
Uniqueness
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is unique due to its specific structural features, such as the presence of a chloromethyl group, which can influence its reactivity and herbicidal activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
67601-13-2 |
|---|---|
Molecular Formula |
C11H11Cl3O3 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
(2,4-dichlorophenoxy)methyl 3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C11H11Cl3O3/c1-7(5-12)11(15)17-6-16-10-3-2-8(13)4-9(10)14/h2-4,7H,5-6H2,1H3 |
InChI Key |
IZHOWSMMHSEZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C(=O)OCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















